1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines form an important subclass. These compounds are known for their diverse biological activities, including effects against various pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride can be synthesized through various methods. One common synthetic route involves the reduction of isoquinoline derivatives. The reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon. Another method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Isoquinoline derivatives.
Reduction: Saturated amine derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: Research is ongoing into its potential therapeutic applications for neurodegenerative diseases and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinolin-1-amine hydrochloride involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopamine system, which is implicated in its neuroprotective effects. The compound may also act as an inhibitor of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the amine group.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with similar neuroprotective properties.
1,2,3,4-Tetrahydroisoquinolin-3-amine: Another analog with the amine group at a different position.
Uniqueness: 1,2,3,4-Tetrahydroisoquinolin-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate neurotransmitter systems and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
Molecular Formula |
C9H13ClN2 |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-9-8-4-2-1-3-7(8)5-6-11-9;/h1-4,9,11H,5-6,10H2;1H |
InChI Key |
VJQFIHRPGHCRNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)N.Cl |
Origin of Product |
United States |
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